1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)10-5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUOOJKMVVKJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998601 | |

| Record name | 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

773865-05-7 | |

| Record name | 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid IUPAC name and synonyms

A Comprehensive Overview for Medicinal Chemistry and Drug Development Professionals

Executive Summary

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid is a valuable heterocyclic building block in modern medicinal chemistry. Its rigid pyroglutamic acid core, substituted with a sterically demanding tert-butyl group, offers a unique scaffold for creating structurally complex and metabolically stable molecules. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and applications, serving as a critical resource for researchers engaged in the design and development of novel therapeutics. The inherent carboxylic acid functionality provides a versatile handle for amide bond formation, esterification, and other key transformations, making it an attractive starting point for library synthesis and lead optimization campaigns.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. This section details the IUPAC-sanctioned name, common synonyms, and key identifiers for the title compound.

-

IUPAC Name : The formally accepted name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound [1].

-

CAS Number : The Chemical Abstracts Service registry number, a universal identifier, is 773865-05-7 [1].

-

Synonyms : This compound is also known by several alternative names in commercial and literature contexts, including:

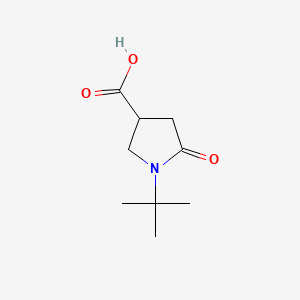

Chemical Structure

The molecular structure features a five-membered lactam (pyrrolidinone) ring. A tert-butyl group is attached to the ring nitrogen (position 1), and a carboxylic acid group is present at position 3.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Understanding the physical properties and hazard profile of a compound is essential for its handling, formulation, and application in experimental settings.

Properties Summary

The key computed and experimental properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Solubility | >27.8 µg/mL (at pH 7.4) | PubChem[1] |

| InChIKey | VDUOOJKMVVKJKA-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)(C)N1CC(CC1=O)C(=O)O | PubChem[1] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[1]

-

Hazard Statements :

-

Precautionary Measures :

-

Prevention : Researchers should wash hands and any exposed skin thoroughly after handling. Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory[2][3][4]. Use should be restricted to well-ventilated areas to avoid breathing dust, fumes, or vapors[2].

-

Response : In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do[2][3]. If irritation persists for either, seek medical attention. If inhaled, move the person to fresh air and keep them comfortable for breathing[2].

-

Storage : Store in a well-ventilated place and keep the container tightly closed[3]. Store locked up.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[2].

-

Synthesis and Manufacturing

The most common and practical synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives involves the Michael addition of an amine to itaconic acid, followed by cyclization. This approach is efficient for producing the core scaffold.

Representative Synthetic Protocol

The synthesis of this compound can be achieved through a one-pot reaction of itaconic acid with tert-butylamine.

Reaction Scheme:

Caption: General synthesis pathway via Michael addition and cyclization.

Detailed Methodology:

-

Reaction Setup : To a solution of itaconic acid (1.0 eq) in a suitable solvent such as water or a high-boiling point alcohol (e.g., ethylene glycol), add tert-butylamine (1.1 eq) dropwise at room temperature.

-

Heating and Cyclization : Heat the reaction mixture to reflux (typically 100-140°C, solvent-dependent) for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. The initial Michael addition is followed by an intramolecular condensation/cyclization with the elimination of a water molecule to form the stable lactam ring.

-

Work-up and Isolation : After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting crude residue is then acidified with an aqueous acid (e.g., 1M HCl) to a pH of ~2-3, prompting the precipitation of the product.

-

Purification : The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality and Experimental Insights:

-

Choice of Amine : The use of tert-butylamine directly installs the N-substituent. The bulky nature of this group can influence the reaction kinetics but ultimately leads to the desired product.

-

Solvent : Water is an effective and environmentally benign solvent for this reaction. The reactants have sufficient solubility, and the high boiling point facilitates the dehydration and cyclization step.

-

Acidification : The carboxylic acid product exists as a carboxylate salt in the basic reaction mixture. Acidification is crucial to protonate this group, reducing its aqueous solubility and enabling its isolation via precipitation.

Applications in Research and Drug Development

The carboxylic acid functional group is a cornerstone of drug design, often acting as a key hydrogen bond donor/acceptor or a point for prodrug modification[5]. The 5-oxopyrrolidine scaffold is a bio-isostere for various peptide bonds and other structural motifs, providing metabolic stability and conformational constraint.

Scaffold for Novel Therapeutics

This molecule is a key intermediate in the synthesis of more complex bioactive compounds. Its utility has been demonstrated in the development of agents targeting various diseases.

-

Anticancer and Antimicrobial Agents : Research has shown that the 5-oxopyrrolidine core can be elaborated into derivatives with potent anticancer and antimicrobial activities[6][7]. For instance, derivatives have been synthesized and tested against lung cancer cell lines (A549) and multidrug-resistant bacteria like Staphylococcus aureus[6][7]. The carboxylic acid handle is typically converted to hydrazides, which are then reacted further to introduce diverse heterocyclic moieties like pyrazoles or thiophenes[6][7].

Role as a Constrained Amino Acid Analogue

The rigid ring structure of the pyrrolidinone system helps to lock the conformation of the molecule. This is a highly desirable feature in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. The N-tert-butyl group further restricts rotation and provides a lipophilic domain that can engage with hydrophobic pockets in target proteins.

Sources

- 1. This compound | C9H15NO3 | CID 3163418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ecgonine (C9H15NO3): Structure, Properties, and Analytical Considerations

Introduction

Overview of Ecgonine and its Significance

Ecgonine is a tropane alkaloid with the chemical formula C9H15NO3. It is a naturally occurring substance found in the leaves of the coca plant (Erythroxylum coca)[1][2]. While not psychoactive itself, ecgonine holds significant scientific interest due to its close structural relationship to cocaine; it is both a primary metabolite and a chemical precursor to this widely known stimulant[1][3]. This dual role places ecgonine at a critical nexus in the fields of pharmacology, toxicology, and forensic science. Understanding the chemical and biological properties of ecgonine is paramount for researchers developing analytical methods to detect cocaine use, for scientists investigating the metabolism and effects of cocaine, and for professionals in drug development exploring novel therapeutics.

Relevance in Neuroscience, Pharmacology, and Forensic Science

In neuroscience and pharmacology, the study of ecgonine and its derivatives is crucial for understanding the pharmacokinetics of cocaine. As a major metabolite, the detection and quantification of ecgonine and its esters in biological samples provide a reliable indication of cocaine ingestion[4][5][6]. In forensic science, the unique metabolic and degradation pathways of cocaine to ecgonine are leveraged to develop robust analytical methods for drug testing in various biological matrices, including urine, blood, and hair. Furthermore, the presence of specific ecgonine isomers can sometimes provide insights into the illicit manufacturing processes of cocaine[7].

Chemical Structure and Stereochemistry

The Tropane Alkaloid Core

The chemical structure of ecgonine is built upon a tropane ring, which is a bicyclic [3.2.1] octane system with a nitrogen bridge[1]. This rigid framework is a defining feature of many biologically active alkaloids. The systematic IUPAC name for ecgonine is (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid[1][3].

Key Functional Groups and their Influence on Properties

Ecgonine possesses two key functional groups that dictate its chemical behavior: a hydroxyl (-OH) group at the C-3 position and a carboxylic acid (-COOH) group at the C-2 position. These polar functional groups are responsible for ecgonine's high water solubility, a property that presents challenges for its extraction from biological matrices during analysis[8]. The tertiary amine within the tropane ring imparts basic properties to the molecule[1].

Stereoisomers of Ecgonine and their Importance

Ecgonine has four chiral centers, giving rise to several possible stereoisomers. The naturally occurring form is (-)-ecgonine. An important diastereomer is pseudoecgonine, which can be formed during the chemical processing of coca leaves or the illicit synthesis of cocaine[7]. The stereochemistry of these isomers is critical as it influences their biological activity and can be used to differentiate between natural and synthetic sources of cocaine-related compounds. The detection and differentiation of ecgonine from pseudoecgonine can be achieved using specialized analytical techniques like capillary gas chromatography[7].

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of ecgonine is essential for the design of effective extraction, separation, and detection methods.

Tabulated Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C9H15NO3 | [1][9] |

| Molar Mass | 185.22 g/mol | [1][3] |

| Melting Point | 198-199 °C (hydrate) | [1] |

| Water Solubility | 178,000 mg/L | [3] |

| pKa | 11.11 | [10] |

| LogP (octanol/water) | -0.085 (calculated) | [11] |

Solubility, pKa, and their Implications for Experimental Design

The high water solubility and low LogP value of ecgonine highlight its polar nature[3][11]. This makes liquid-liquid extraction with non-polar organic solvents inefficient. Therefore, more sophisticated sample preparation techniques, such as solid-phase extraction (SPE), are often required to isolate ecgonine from complex biological samples like urine and blood[4][6]. The basicity of the tertiary amine (pKa of the conjugate acid is not explicitly given, but the overall pKb is 11.22) means that the charge state of ecgonine is pH-dependent[10]. Adjusting the pH of the sample and extraction solvents is a critical step in optimizing SPE protocols.

Biosynthesis and Chemical Synthesis

Natural Biosynthesis in Erythroxylum coca

In the coca plant, ecgonine is a key intermediate in the biosynthesis of cocaine. The pathway begins with the amino acid L-ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation[12]. This cation then undergoes a series of enzymatic reactions, including a Mannich-like condensation and cyclization, to form the tropane ring system. The final steps involve the formation of methylecgonone, which is then reduced to methylecgonine. Cocaine is subsequently synthesized by the esterification of methylecgonine with benzoyl-CoA[13][14].

Caption: Simplified biosynthetic pathway of cocaine from L-ornithine, highlighting the role of ecgonine derivatives.

Chemical Synthesis and Derivatization

Ecgonine can be obtained by the hydrolysis of cocaine using strong acids or bases[1]. It can also be synthesized chemically, although this is a more complex process. A common synthetic precursor is 2-carbomethoxytropinone (2-CMT)[15]. The reduction of 2-CMT can yield ecgonine methyl ester, a direct precursor to cocaine[15]. The ability to derivatize ecgonine, particularly at its carboxylic acid and hydroxyl groups, is crucial for improving its chromatographic properties and detection sensitivity in analytical methods.

Analytical Methodologies for Ecgonine Quantification

The detection and quantification of ecgonine in biological samples are central to forensic toxicology and clinical chemistry. Due to its high polarity, robust sample preparation and sensitive analytical techniques are required.

Sample Preparation from Biological Matrices (Urine, Blood, Hair)

The primary challenge in analyzing ecgonine is its efficient extraction from aqueous biological matrices. Solid-phase extraction (SPE) is the most common and effective method for this purpose[4][6].

Objective: To isolate ecgonine and other cocaine metabolites from a urine sample for subsequent GC-MS or LC-MS analysis.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Urine sample

-

Internal standard solution (e.g., ecgonine-d3)

-

Phosphate buffer (pH 6.0)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

SPE vacuum manifold

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To 1 mL of urine, add 100 µL of the internal standard solution and 1 mL of phosphate buffer. Vortex and centrifuge to pellet any precipitates.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of phosphate buffer through the column.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances.

-

Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the chosen analytical instrument.

Chromatographic Separation and Detection

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the confirmation and quantification of ecgonine[4][6].

Objective: To separate, identify, and quantify derivatized ecgonine.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Derivatization: The extracted and dried sample residue must be derivatized to increase volatility and improve chromatographic peak shape. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC inlet.

-

Chromatographic Separation: Use a suitable temperature program to separate the analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C at 20°C/min.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification or full scan mode for identification. Monitor characteristic ions for ecgonine and its internal standard.

Objective: To separate, identify, and quantify ecgonine without derivatization.

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 column

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase system, typically consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Injection: Inject the reconstituted sample extract into the LC system.

-

Chromatographic Separation: Use a gradient elution program to separate ecgonine from other metabolites.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select a precursor ion for ecgonine and monitor for specific product ions to ensure high selectivity and sensitivity.

Caption: A generalized workflow for the analysis of ecgonine in biological samples.

Pharmacology and Toxicology

Ecgonine as a Metabolite of Cocaine

Cocaine is extensively metabolized in the human body, primarily by plasma and liver esterases[2]. The two major metabolic pathways are hydrolysis of the benzoyl ester to form ecgonine methyl ester, and hydrolysis of the methyl ester to form benzoylecgonine. Both of these primary metabolites can be further hydrolyzed to ecgonine[2][5]. Ecgonine is therefore an end-product of cocaine metabolism and is excreted in the urine[5].

Caption: Major metabolic pathways of cocaine leading to the formation of ecgonine.

Pharmacokinetic Profile

Following cocaine administration, ecgonine appears in the blood and urine. While ecgonine methyl ester and benzoylecgonine are the more abundant primary metabolites, ecgonine itself can be detected for an extended period, making it a useful long-term marker of cocaine use[5]. The pharmacokinetics can be complex and influenced by factors such as the route of administration and individual variations in enzyme activity[16][17].

Toxicological Profile and Biological Effects

Ecgonine itself is generally considered to be pharmacologically inactive and does not produce the stimulant effects associated with cocaine. However, some studies have suggested that ecgonine and its methyl ester may have some biological effects, including potential interactions with cocaine's effects and toxicity[2][18]. For example, ecgonine methyl ester has been shown to induce some toxic effects in aquatic organisms[18]. More research is needed to fully elucidate the toxicological profile of ecgonine.

Future Research Directions and Applications

Ecgonine as a Biomarker for Cocaine Use

The stability of ecgonine in biological samples, even under suboptimal storage conditions, makes it a promising and reliable biomarker for confirming cocaine use, particularly in postmortem toxicology[19]. Future research could focus on developing more rapid and sensitive point-of-care tests for the detection of ecgonine.

Potential as a Starting Material for Novel Psychoactive Substances

The tropane skeleton of ecgonine is a versatile scaffold for chemical modification. There is potential for clandestine laboratories to use ecgonine or its derivatives as starting materials for the synthesis of novel psychoactive substances with stimulant or other properties. This necessitates the ongoing development of analytical methods to detect these new compounds.

Unexplored Pharmacological Activities

While ecgonine is largely considered inactive, its structural similarity to other tropane alkaloids suggests that it could have subtle, as-yet-unidentified pharmacological activities. Further research into the potential interactions of ecgonine with various receptors and transporters in the central nervous system could reveal new insights into the overall pharmacology of cocaine use.

References

-

Grokipedia. (n.d.). Biosynthesis of cocaine. Retrieved from [Link]

-

Wikipedia. (2023). Ecgonine. Retrieved from [Link]

-

Yin, S., et al. (2013). Determination of Ecgonine and Seven Other Cocaine Metabolites in Human Urine and Whole Blood by Ultra-High-Pressure Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Analytical and Bioanalytical Chemistry, 405(30), 9805-16. Retrieved from [Link]

-

Inaba, T., et al. (1978). In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine. Drug Metabolism and Disposition, 6(5), 547-52. Retrieved from [Link]

-

Wikipedia. (2023). Biosynthesis of cocaine. Retrieved from [Link]

-

Cheméo. (n.d.). Ecgonine (CAS 481-37-8). Retrieved from [Link]

-

Schmidt, G. W., et al. (2015). Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase. Plant Physiology, 167(1), 89-101. Retrieved from [Link]

-

Paly, D., et al. (1998). Cocaine, norcocaine, ecgonine methylester and benzoylecgonine pharmacokinetics in the rat. Journal of Pharmacology and Experimental Therapeutics, 287(2), 643-8. Retrieved from [Link]

- The Merck Index Online. (n.d.). Ecgonine.

- Leis, H. J., et al. (1996). Analysis of Cocaine, Benzoylecgonine Ecgonine Methyl Ester, and Ecgonine by High-Pressure s Chromatography-API Mass Spectrometry. Journal of Analytical Toxicology, 20(5), 349-55.

-

PNAS. (2022). Understanding how plants produce cocaine. Proceedings of the National Academy of Sciences, 119(52), e2220379119. Retrieved from [Link]

- Ovid. (n.d.). Analysis of Ecgonine and Other Cocaine... Journal of Analytical Toxicology.

-

Human Metabolome Database. (2023). Showing metabocard for Ecgonine (HMDB0006548). Retrieved from [Link]

-

PubChem. (n.d.). Ecgonine. Retrieved from [Link]

- ProQuest. (n.d.). THE TECHNICAL MANUFACTURE OF COCAINE FROM ITS ACCOMPANYING ALKALOIDS.

- Leis, H. J., et al. (1996). Analysis of Cocaine, Benzoylecgonine Ecgonine Methyl Ester, and Ecgonine by High-Pressure s Chromatography-API Mass Spectrometry. Journal of Analytical Toxicology.

-

Clauwaert, K. M., et al. (1997). Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 692(1), 123-30. Retrieved from [Link]

-

NIST. (n.d.). Ecgonine. Retrieved from [Link]

-

FooDB. (2023). Showing Compound Ecgonine (FDB023968). Retrieved from [Link]

-

PubChem. (n.d.). Ekgonin. Retrieved from [Link]

- Google Patents. (2019). US20190224185A1 - Preparation of (-)-cocaine hydrochloride.

-

PubChemLite. (n.d.). Ecgonine (C9H15NO3). Retrieved from [Link]

- Taylor & Francis. (n.d.). Ecgonine – Knowledge and References.

- ResearchGate. (n.d.). Complete conversion of l-ecgonine methyl ester into l-cocaine.

-

Parolini, M., et al. (2013). Adverse effects induced by ecgonine methyl ester to the zebra mussel: a comparison with the benzoylecgonine. Ecotoxicology and Environmental Safety, 95, 156-63. Retrieved from [Link]

- ResearchGate. (2024). Toxicology of Anhydroecgonine Methyl Ester: A systematic review of a cocaine pyrolysis product.

- ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of Cocaine.

-

Karch, S. B. (1993). Is Ecgonine Methyl Ester a Major in vivo Metabolite of Cocaine in Humans? Journal of Analytical Toxicology, 17(5), 318. Retrieved from [Link]

- The Hive Archive. (2005). Synthesis of Tropinone & 2-CMT.

-

Roberts, S. M., et al. (1993). Inhibition by ethanol of the metabolism of cocaine to benzoylecgonine and ecgonine methyl ester in mouse and human liver. Drug Metabolism and Disposition, 21(3), 537-41. Retrieved from [Link]

-

Isenschmid, D. S., et al. (1992). Role of Ecgonine Methyl Ester in the Interpretation of Cocaine Concentrations in Postmortem Blood. Journal of Analytical Toxicology, 16(5), 319-24. Retrieved from [Link]

-

Journal of Analytical Toxicology. (1993). Is Ecgonine Methyl Ester a Major in vivo Metabolite of Cocaine in Humans? Retrieved from [Link]

-

Wu, A. H., et al. (1995). Direct determination of ecgonine methyl ester and cocaine in rat plasma, utilizing on-line sample extraction coupled with rapid chromatography/quadrupole orthogonal acceleration time-of-flight detection. Journal of Analytical Toxicology, 19(5), 281-7. Retrieved from [Link]

-

Fandiño, A. S., et al. (2002). Cocaine, ecgonine methyl ester, and benzoylecgonine plasma profiles in rhesus monkeys. Journal of Analytical Toxicology, 26(7), 473-7. Retrieved from [Link]

- Casale, J. F., & Watterson, J. W. (1993). Detection of Pseudoecgonine and Differentiation from Ecgonine in Illicit Cocaine. Journal of Forensic Sciences, 38(5), 1166-73.

-

Skopp, G., et al. (2001). In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte. Journal of Analytical Toxicology, 25(3), 164-8. Retrieved from [Link]

- ResearchGate. (n.d.). Mass spectrum of ecgonine methyl ester-TBDMS derivative.

-

Smith, F. P. (1979). Ecgonine methyl ester, a major metabolite of cocaine. Journal of Analytical Toxicology, 3(3), 93-5. Retrieved from [Link]

Sources

- 1. Ecgonine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Ecgonine | C9H15NO3 | CID 91460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Ecgonine [webbook.nist.gov]

- 10. Ecgonine [drugfuture.com]

- 11. Ecgonine (CAS 481-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. pnas.org [pnas.org]

- 15. US20190224185A1 - Preparation of (-)-cocaine hydrochloride - Google Patents [patents.google.com]

- 16. Cocaine, norcocaine, ecgonine methylester and benzoylecgonine pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Adverse effects induced by ecgonine methyl ester to the zebra mussel: a comparison with the benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Synthetic Profile of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Abstract

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid scaffold, incorporating a lactam ring and a carboxylic acid moiety, provides a valuable platform for constructing complex molecular architectures. The presence of the N-tert-butyl group enhances lipophilicity and sterically influences molecular conformation, making it a unique synthon for targeted therapeutic agents. This guide provides an in-depth analysis of its core physicochemical properties, validated analytical characterization methods, a representative synthetic workflow, and its applications in modern research.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound in a research setting is a thorough understanding of its fundamental properties. These values dictate storage conditions, solvent selection for reactions and analysis, and potential metabolic pathways. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 773865-05-7 | PubChem |

| Molecular Formula | C₉H₁₅NO₃ | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| Monoisotopic Mass | 185.10519334 Da | PubChem |

| Canonical SMILES | CC(C)(C)N1CC(CC1=O)C(=O)O | PubChem |

| InChIKey | VDUOOJKMVVKJKA-UHFFFAOYSA-N | PubChem |

| Solubility | >27.8 µg/mL (in aqueous buffer at pH 7.4) | PubChem |

From an experimental standpoint, the molecular weight of 185.22 g/mol is a critical parameter for all stoichiometric calculations in reaction planning. The InChIKey serves as a unique, machine-readable structural identifier, essential for database searches and unambiguous compound identification.

Synthesis and Mechanistic Considerations

The synthesis of pyrrolidinone derivatives is a well-established field in organic chemistry. A common and effective strategy for creating substituted 5-oxopyrrolidine-3-carboxylic acids involves the Michael addition of an amine to an unsaturated dicarboxylic acid, such as itaconic acid, followed by cyclization. This approach is favored for its atom economy and operational simplicity.

Representative Synthetic Pathway

The synthesis of the title compound can be achieved via a one-pot reaction between tert-butylamine and itaconic acid. The reaction proceeds through two key stages: an initial aza-Michael addition followed by a thermally induced dehydration and cyclization to form the lactam ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Exemplary)

This protocol is adapted from general procedures for the synthesis of N-substituted pyroglutamic acids.[1][2] Researchers should conduct their own literature search and risk assessment before proceeding.

-

Reaction Setup: To a solution of itaconic acid (1.0 eq) in a suitable solvent (e.g., water or a high-boiling point alcohol), add tert-butylamine (1.0-1.2 eq) dropwise at room temperature.

-

Thermal Cyclization: Heat the reaction mixture to reflux (typically 100-140°C, solvent-dependent) and maintain for 12-24 hours. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting materials.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude solid or oil is then purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often sufficient to yield the pure product. If necessary, column chromatography on silica gel can be employed.

Causality and Experimental Choice:

-

Solvent: Water is an excellent, green solvent for this reaction, facilitating both the initial Michael addition and the subsequent intramolecular amidation.

-

Stoichiometry: A slight excess of the amine can be used to ensure the complete consumption of the itaconic acid, but a near 1:1 ratio is generally effective.

-

Temperature: Reflux temperatures are necessary to overcome the activation energy for the dehydration and cyclization step, which forms the stable five-membered lactam ring.

Analytical Validation and Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This creates a self-validating system where data from orthogonal methods corroborates the final structure.

Analytical Workflow

Caption: Standard workflow for the purification and analytical validation of the target compound.

Expected Spectroscopic Data

-

¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet integrating to 9H, ~1.4 ppm), and diastereotopic protons for the CH₂ groups of the pyrrolidine ring, along with a signal for the CH proton.

-

¹³C NMR: The spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the three distinct carbons of the pyrrolidine ring, and two carbonyl carbons (one for the lactam and one for the carboxylic acid).

-

Mass Spectrometry (MS): In ESI+ mode, the expected [M+H]⁺ ion would be at m/z 186.11. In ESI- mode, the [M-H]⁻ ion would be observed at m/z 184.10. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₉H₁₅NO₃.

-

Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a distinct C=O stretch for the amide (lactam) function (~1650-1680 cm⁻¹).

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for creating more complex molecules. Its utility stems from the two orthogonal functional handles: the carboxylic acid and the potential for modification of the pyrrolidinone ring.

-

Scaffold for Constrained Peptidomimetics: The rigid lactam structure can be used to mimic peptide turns, which is a common strategy in designing enzyme inhibitors or receptor antagonists.

-

Synthesis of Novel Heterocycles: The carboxylic acid can be converted into a variety of functional groups (amides, esters, etc.), serving as an anchor point for building out larger molecules. This is particularly relevant in the synthesis of novel anticancer and antimicrobial agents.[1][2]

-

Fragment-Based Drug Design (FBDD): As a relatively small and structurally defined molecule, it can be used in FBDD screening campaigns to identify initial binding fragments that can be elaborated into more potent leads.

The N-tert-butyl group is not merely a placeholder; it provides steric bulk that can probe specific pockets in a biological target and increases the lipophilicity of the final compound, potentially improving cell permeability and metabolic stability.[3]

Conclusion

This compound is a synthetically accessible and versatile building block. Its well-defined physicochemical properties and straightforward synthesis make it an attractive starting point for discovery programs in the pharmaceutical and agrochemical industries. The robust analytical methods available ensure that researchers can proceed with confidence in the quality of their starting material, which is a prerequisite for efficient and reproducible scientific discovery.

References

-

This compound (C007B-297018) . Cenmed Enterprises. [Link]

-

This compound | C9H15NO3 | CID 3163418 . PubChem, National Center for Biotechnology Information. [Link]

-

1-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3016409 . PubChem, National Center for Biotechnology Information. [Link]

-

(3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

-

1-butyl-5-oxopyrrolidine-3-carboxylic acid (C9H15NO3) . PubChemLite. [Link]

-

3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester . CAS Common Chemistry. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity . MDPI. [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery . Journal of Medicinal Chemistry, ACS Publications. [Link]

-

Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C007B-297020) . Cenmed Enterprises. [Link]

- Alternate processes for the preparation of pyrrolidine derivatives.

- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents . MDPI. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 773865-05-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid, an organic compound relevant to various fields of chemical research and development. The information is curated to support laboratory work, safety assessments, and further investigation into the applications of this molecule.

Chemical Identity and Structure

This compound is a substituted pyrrolidinone derivative. The presence of a carboxylic acid group and a bulky tert-butyl substituent on the nitrogen atom of the pyrrolidinone ring are key structural features that influence its chemical behavior and physical properties.

-

IUPAC Name: this compound[1]

-

CAS Number: 773865-05-7[1]

-

Molecular Formula: C₉H₁₅NO₃[1]

-

Molecular Weight: 185.22 g/mol [1]

-

Canonical SMILES: CC(C)(C)N1CC(CC1=O)C(=O)O[1]

-

InChI Key: VDUOOJKMVVKJKA-UHFFFAOYSA-N[1]

Synonyms:

-

1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid

-

1-tert-Butyl-5-oxo-3-pyrrolidinecarboxylic acid[1]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while many suppliers list the compound as a solid, a definitive experimental melting point has not been found in the reviewed literature.

| Property | Value | Source |

| Physical State | Solid. While one source describes it as a yellow oil, the majority of suppliers list it as a solid. | Commercial supplier data |

| Melting Point | Data not available in reviewed literature. | - |

| Boiling Point | Data not available in reviewed literature. | - |

| Solubility | >27.8 µg/mL (at pH 7.4) | [1] |

| pKa | Data not available in reviewed literature. | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of a compound. The following data has been reported:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).

-

¹³C-NMR (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.

Infrared (IR) Spectroscopy

-

IR (film): νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹.

Stability and Reactivity

Based on its chemical structure, this compound is expected to exhibit reactivity typical of a carboxylic acid and a lactam.

-

Incompatibilities: It is incompatible with strong oxidizing agents, as well as strong acids and bases.[2]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

-

Storage: It is recommended to store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Safety and Handling

For the safe handling of this compound in a research or industrial setting, the following precautions are advised.

-

Hazard Classification: This compound is classified as an irritant.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles are recommended.

-

Hand Protection: Chemical-resistant gloves should be worn.

-

Skin and Body Protection: Protective clothing and boots are advised.

-

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood is recommended.[2]

-

First Aid Measures:

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Experimental Protocols

While specific experimental protocols for the synthesis of CAS 773865-05-7 are not detailed in the readily available literature, a general approach to its synthesis can be conceptualized based on its structure.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

Note on Causality: The choice of itaconic acid and tert-butylamine as starting materials is based on a retrosynthetic analysis. The Michael addition would form the carbon-nitrogen bond, and subsequent intramolecular amide formation would lead to the pyrrolidinone ring. The purification step is essential to isolate the product with the desired purity for research and development applications. The specific reaction conditions (solvent, temperature, catalysts) would need to be optimized experimentally.

Conclusion

This compound is a compound for which the fundamental chemical identity and some spectroscopic and safety data are available. However, a complete physicochemical profile, including experimental values for melting point, boiling point, and pKa, is not well-documented in the public domain. Researchers working with this compound should perform their own characterization to confirm its properties and exercise appropriate caution in its handling, adhering to the safety guidelines outlined in this document.

References

-

PubChem. This compound. [Link]

- Matrix Scientific. Safety Data Sheet for 1-tert-Butyl-5-oxo-pyrrolidine-3-carboxylic acid. [No direct URL available]

-

Cenmed Enterprises. This compound. [Link]

- Key Organics. Safety Data Sheet for this compound. [No direct URL available]

-

Chemcasts. 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester Properties. [Link]

- Matrix Scientific.

Sources

Synthesis of Novel Gamma-Aminobutyric Acid (GABA) Analogs: A Technical Guide

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] However, its therapeutic application is limited by its inability to effectively cross the blood-brain barrier.[4][5] This has spurred extensive research into the synthesis of novel GABA analogs with improved pharmacokinetic properties and therapeutic efficacy for a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.[1][6][7] This technical guide provides an in-depth exploration of the core principles and practical methodologies for the synthesis of these vital compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for GABA Analog Synthesis

The intrinsic limitations of GABA, primarily its high polarity and flexible structure, prevent its direct use as a therapeutic agent for central nervous system disorders.[1] The core objective in synthesizing GABA analogs is to create molecules that can circumvent the blood-brain barrier while retaining or enhancing the desired pharmacological activity. Key strategies to achieve this include:

-

Increasing Lipophilicity: Enhancing the lipid solubility of the molecule is a common approach to facilitate passage across the blood-brain barrier.[4] This can be achieved by incorporating lipophilic moieties into the GABA backbone.

-

Conformational Restriction: Introducing unsaturated bonds or cyclic structures can restrict the molecule's conformation, potentially leading to increased receptor selectivity and potency.[8]

-

Targeting Specific Receptors or Transporters: Analogs can be designed to interact specifically with GABA receptors (GABAA, GABAB, GABAC) or GABA transporters (GATs) to modulate GABAergic neurotransmission.[3][7]

Prominent examples of clinically successful GABA analogs include gabapentin, pregabalin, and vigabatrin, each with distinct mechanisms of action and therapeutic applications.[4][9][10] For instance, while vigabatrin acts by inhibiting GABA transaminase, the enzyme responsible for GABA metabolism, gabapentin's mechanism is thought to involve binding to voltage-gated calcium channels.[4][6]

Strategic Design and Retrosynthetic Analysis

The design of a novel GABA analog begins with a clear therapeutic target and a thorough understanding of structure-activity relationships (SAR). Retrosynthetic analysis is a critical step in planning the synthetic route, breaking down the complex target molecule into simpler, commercially available starting materials.

Key Considerations in Molecular Design:

-

Stereochemistry: The biological activity of many GABA analogs is highly dependent on their stereochemistry. For example, the (S)-enantiomer of pregabalin is the active form, while the (R)-enantiomer of baclofen is significantly more active than its (S)-counterpart.[11] Therefore, asymmetric synthesis is a crucial aspect of GABA analog development.

-

Pharmacokinetic Profile: Beyond crossing the blood-brain barrier, the ideal analog should possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.

-

Synthetic Feasibility: The proposed synthetic route must be practical, scalable, and economically viable for potential large-scale production.

Visualization of a General Retrosynthetic Approach

The following diagram illustrates a conceptual retrosynthetic pathway for a generic β-substituted GABA analog, a common structural motif in many therapeutic agents.[9][10][12]

Caption: A generalized retrosynthetic analysis for β-substituted GABA analogs.

Core Synthetic Methodologies

A variety of synthetic strategies have been developed for the preparation of GABA analogs. The choice of methodology often depends on the desired substitution pattern and stereochemistry.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful and widely used method for the synthesis of chiral β-substituted GABA derivatives.[9][10][12] This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene, catalyzed by a chiral catalyst to control the stereochemical outcome.

Key Features:

-

Stereocontrol: The use of chiral organocatalysts, such as proline derivatives, or metal-based catalysts allows for high enantioselectivity.[11]

-

Versatility: A wide range of nucleophiles and electrophiles can be employed, enabling the synthesis of a diverse library of analogs.

-

Operational Simplicity: Many organocatalyzed Michael additions can be performed under mild reaction conditions.[9][10]

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, a common route to chiral γ-nitroaldehydes, which are precursors to β-substituted GABA analogs.[11]

-

Reaction Setup: To a solution of the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., DMSO, 5 mL) in a round-bottom flask, add the aldehyde (10.0 mmol).

-

Catalyst Addition: Add (S)-diphenylprolinol silyl ether (0.2 mmol, 20 mol%) as the catalyst.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Other Notable Synthetic Strategies

| Synthetic Strategy | Description | Key Advantages | Representative Analogs |

| Ring-Opening of Cyclic Precursors | Involves the stereoselective opening of cyclic compounds like lactams or anhydrides. | Access to specific stereoisomers. | Baclofen, Rolipram[11] |

| Modification of Existing Scaffolds | Chemical modification of known GABAergic compounds to introduce new functionalities. | Potentially shorter synthetic routes. | Novel GABA uptake inhibitors[13][14] |

| Multi-component Reactions | Combining three or more starting materials in a single step to rapidly build molecular complexity. | High efficiency and atom economy. | γ-Amino esters with α-quaternary centers[12] |

| Enantioselective Synthesis from Chiral Pool | Utilizing readily available chiral starting materials, such as amino acids or sugars. | Predictable stereochemical outcome. | Pregabalin[11] |

Workflow for a Typical GABA Analog Synthesis Campaign

The following diagram outlines the logical flow of a research campaign aimed at synthesizing and evaluating novel GABA analogs.

Caption: A typical workflow for the synthesis and evaluation of novel GABA analogs.

Purification and Structural Elucidation

The purity and structural integrity of synthesized GABA analogs are paramount for accurate biological evaluation. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification Techniques

-

Crystallization: This is a highly effective method for purifying solid compounds, often yielding material of high purity.[15][16] Techniques like "antisolvent-cooling" crystallization have been developed for efficient GABA purification.[15]

-

Chromatography:

-

Column Chromatography: Widely used for the separation of compounds based on their differential adsorption to a stationary phase.

-

Ion-Exchange Chromatography (IEC): Particularly useful for purifying amino acids like GABA and its analogs from complex mixtures, such as fermentation broths.[16][17]

-

Affinity Chromatography: Can be employed for the purification of specific receptor ligands.[18]

-

Protocol: General Purification by Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Pass a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) through the column to elute the components.

-

Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC to identify those containing the desired product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure of the synthesized analogs.[19][20] 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural insights.[21]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

X-ray Crystallography: When a single crystal of the compound can be obtained, this technique provides unambiguous determination of the three-dimensional structure, including its absolute stereochemistry.

Conclusion and Future Directions

The synthesis of novel GABA analogs remains a vibrant and critical area of medicinal chemistry. The development of more efficient and stereoselective synthetic methodologies is crucial for the discovery of next-generation therapeutics for a wide range of neurological and psychiatric disorders. Future research will likely focus on:

-

Development of Subtype-Selective Ligands: Designing analogs that can selectively target specific GABA receptor subtypes to minimize off-target effects.[22]

-

Application of Novel Catalytic Systems: Exploring new organocatalysts and metal catalysts to achieve even higher levels of stereocontrol and efficiency.

-

Integration of Computational Modeling: Utilizing in silico methods to guide the design and predict the properties of novel analogs before their synthesis.

The continuous innovation in synthetic chemistry, coupled with a deeper understanding of the neurobiology of the GABAergic system, holds immense promise for the development of safer and more effective treatments for patients worldwide.

References

- GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticonvulsants - Pharmacy 180. (n.d.).

- Han, J., Fustero, S., Landa Alvarez, A., Soloshonok, V., & Sorochinsky, A. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. EHU.

- Han, J., Escorihuela, J., & Sorochinsky, A. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3563.

- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Molecules, 27(11).

- Han, J., Escorihuela, J., Landa, A., Soloshonok, V. A., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules (Basel, Switzerland), 27(11), 3563.

- How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. (2021). RxList.

- Rational approaches for the design of various GABA modulators and their clinical progression. (n.d.).

- Chebib, M., & Johnston, G. A. (2000). GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Pharmacology. Journal of the American Chemical Society, 122(45), 11247-11248.

- GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (2009). Neurochemical Research, 34(10), 1794-1801.

- Scheme 1. (A) Synthetic strategy for g-aminobutyric acid (GABA)... (n.d.). ResearchGate.

- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347.

- Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA) and (S)-trans-γ-butenynyl GABA. (1993). Journal of the Chemical Society, Chemical Communications, (18), 1406-1407.

- An update on GABA analogs for CNS drug discovery. (2006). Recent Patents on CNS Drug Discovery, 1(1), 113-118.

- Gamma-aminobutyric acid analogs. (2023). Drugs.com.

- Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. (2022). International Journal of Molecular Sciences, 23(3), 1234.

- Knutsen, L. J., Andersen, K. E., Lau, J., Lundt, B. F., Henry, R. F., Morton, H. E., ... & Suzdak, P. D. (1999). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of medicinal chemistry, 42(19), 3447–3462.

- Johnston, G. A. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical research, 40(10), 1937–1942.

- Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. (2013). Molecules, 18(10), 11943-11961.

- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2019). Molecules, 24(18), 3249.

- Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. (2001). Journal of Medicinal Chemistry, 44(13), 2135-2144.

- Wang, Y., Zhang, Y., Wang, J., Liu, Y., & Hao, H. (2023). Development and Techno-Economic Evaluation of Crystallization Techniques for GABA Purification from Fermentation Broth. Processes, 11(11), 3045.

- Johnston, G. A. (2002). Medicinal chemistry and molecular pharmacology of GABA(C) receptors. Current topics in medicinal chemistry, 2(8), 903–913.

- Corum, E. T., Taufiq, F. T., & Rowland, L. M. (2012). Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA). Journal of visualized experiments : JoVE, (69), e4344.

- Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. (2013). Journal of separation science, 36(6), 1045–1052.

- Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles. (2023). Molecules, 28(15), 5897.

- A two-step purification of 6xHis-tagged dimeric human GABA-T. (A)... (n.d.). ResearchGate.

- Poe, M. M., Li, G., Li, H., Verde, E. L., Lamy, E., Stephens, K. E., ... & Cook, J. M. (2017). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. ACS chemical neuroscience, 8(10), 2241–2249.

- Taguchi, J., & Kuriyama, K. (1984). Purification of gamma-aminobutyric acid (GABA) receptor from rat brain by affinity column chromatography using a new benzodiazepine, 1012-S, as an immobilized ligand. Brain research, 323(2), 219–226.

- Li, H., Qiu, T., Chen, Y., & Cao, Y. (2011). Separation of gamma-aminobutyric acid from fermented broth. Journal of industrial microbiology & biotechnology, 38(12), 1955–1959.

- Puts, N. A., & Edden, R. A. (2012). In vivo magnetic resonance spectroscopy of GABA: a methodological review. Progress in nuclear magnetic resonance spectroscopy, 60, 29–41.

- NMR structure of an intracellular third loop peptide of human GABA(B) receptor. (2002). Biochemical and biophysical research communications, 292(2), 433–437.

- A series of 2D-NMR spectra for identification of metabolite GABA. (A) COSY... (n.d.). ResearchGate.

- Comparison of seven modelling algorithms for γ‐aminobutyric acid–edited proton magnetic resonance spectroscopy. (2023). NMR in Biomedicine, 36(8), e4927.

Sources

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 3. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. researchgate.net [researchgate.net]

- 6. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 7. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [addi.ehu.es]

- 10. [PDF] Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation of gamma-aminobutyric acid from fermented broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification of gamma-aminobutyric acid (GABA) receptor from rat brain by affinity column chromatography using a new benzodiazepine, 1012-S, as an immobilized ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Medicinal chemistry and molecular pharmacology of GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrrolidine ring, a five-membered lactam structure, is a privileged scaffold in medicinal chemistry. It is a core component of numerous naturally occurring alkaloids and pharmaceuticals, valued for its metabolic stability and ability to engage in specific hydrogen bonding interactions with biological targets.[1] The inherent chirality and functionality of the 5-oxopyrrolidine-3-carboxylic acid core make it an exceptionally versatile starting point for chemical library synthesis. By modifying the substituent at the 1-position (the nitrogen atom of the lactam), researchers can systematically modulate the molecule's physicochemical properties—such as lipophilicity, polarity, and steric profile—to tune its biological activity. This guide provides a comprehensive overview of the diverse biological activities exhibited by 1-substituted 5-oxopyrrolidine-3-carboxylic acids, with a focus on their antimicrobial, anticancer, and central nervous system activities.

Part 1: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of compounds targeting a range of clinically relevant bacteria and fungi.[3]

Synthesis and Chemical Space

The primary synthetic route to these compounds involves the cyclization of itaconic acid with a primary amine (aliphatic, aromatic, or heterocyclic).[4][5][6][7] This foundational reaction creates the core 1-substituted 5-oxopyrrolidine-3-carboxylic acid. From this key intermediate, further derivatization at the carboxylic acid moiety dramatically expands the chemical space. A common and highly effective strategy involves:

-

Esterification: The carboxylic acid is converted to a methyl ester, typically using methanol with a catalytic amount of sulfuric acid.[6][7][8]

-

Hydrazinolysis: The resulting ester is reacted with hydrazine hydrate to form the corresponding carbohydrazide.[7][8]

-

Condensation: This carbohydrazide serves as a versatile building block for condensation reactions with various aldehydes and ketones to produce a library of hydrazones, azoles, and other derivatives.[7][8][9]

The choice to generate hydrazones is strategic; the resulting C=N bond and associated aromatic or heterocyclic moieties significantly influence the compound's electronic and steric properties, often enhancing its ability to interact with microbial targets.

Caption: General workflow for synthesis and antimicrobial screening.

Structure-Activity Relationships (SAR)

Extensive screening of these derivatives has revealed key structural features that govern their antimicrobial potency:

-

Gram-Positive Activity: The scaffold shows a pronounced, structure-dependent activity against Gram-positive pathogens like Staphylococcus aureus, Listeria monocytogenes, and Enterococcus faecalis.[1][3][10]

-

The Hydrazone Moiety: Hydrazone derivatives are consistently among the most active compounds. The nature of the aromatic or heterocyclic ring attached to the hydrazone is critical.

-

Nitro-Substituted Heterocycles: Hydrazones bearing a 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragment exhibit exceptionally potent antibacterial activity, in some cases surpassing that of the control antibiotic cefuroxime.[1][2] The strong electron-withdrawing nature of the nitro group is believed to be crucial for this enhanced activity.

-

Halogenation: Halogen substituents on the 1-phenyl ring, such as in 1-(3,5-dichloro-2-hydroxyphenyl) derivatives, can also contribute to potent activity against multidrug-resistant strains.[3][10]

-

Biofilm Disruption: Notably, the 5-nitrothienylhydrazone derivative has demonstrated excellent results in disrupting established S. aureus and E. coli biofilms, a critical feature for an effective antimicrobial, as biofilms are notoriously resistant to conventional antibiotics.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial strains, illustrating the potent activity of specific derivatives.

| Compound Description | S. aureus (MIC, µg/mL) | L. monocytogenes (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| Hydrazone with benzylidene moiety | 3.9 | 7.8 | 15.6 | 62.5 | [1] |

| Hydrazone with 5-nitrothien-2-yl moiety | 7.8 | 7.8 | 7.8 | 15.6 | [1] |

| Hydrazone with 5-nitrofuran-2-yl moiety | 15.6 | 7.8 | 15.6 | 31.2 | [1] |

| Cefuroxime (Control) | 7.8 | 15.6 | 62.4 | 125 | [1] |

| Ampicillin (Control) | 31.20 | 125 | 31.25 | >125 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds. Its self-validating nature comes from the inclusion of positive (no drug), negative (no bacteria), and antibiotic-control wells.

-

Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 9144) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls: Include wells with bacteria and MHB only (positive growth control), wells with MHB only (negative control), and wells with a standard antibiotic like cefuroxime (drug control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Part 2: Anticancer Activity

The 5-oxopyrrolidine scaffold has also been successfully exploited for the development of novel anticancer agents. Researchers have synthesized derivatives that exhibit significant cytotoxicity against various cancer cell lines, including those known for their aggressive nature and limited treatment options.[7][9]

Targeted Cancer Models and SAR

The rationale for testing against specific cell lines like A549 (non-small cell lung adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), and PPC1 (prostate adenocarcinoma) is to evaluate the compounds' efficacy against common and hard-to-treat cancers.[3][7][9]

-

Hydrazones as Lead Structures: Similar to the antimicrobial findings, hydrazone-containing compounds were identified as the most potent cytotoxic agents against multiple cancer cell lines.[9]

-

Influence of the 1-Aryl Substituent: The substitution on the aryl ring at the 1-position plays a key role. For instance, incorporating a 1-(2,4-difluorophenyl) fragment was a deliberate choice to enhance biological activity, as fluorinated phenyl groups are common in many active pharmaceuticals.[9]

-

Impact of Hydrazone Substituents: The moiety attached to the hydrazone linker is a critical determinant of activity. Hydrazone 9f, bearing an N'-(4-methylbenzylidene) group, was the most cytotoxic compound in prostate and melanoma models, while compound 9e, with an N'-(4-bromobenzylidene) moiety, most strongly inhibited cell migration.[9] This highlights how subtle electronic and steric changes can fine-tune the biological effect from cytotoxicity to anti-migratory action.

-

Selectivity: An important aspect of drug development is selectivity for cancer cells over healthy cells. Compounds 9c, 9e, and 10 showed relatively higher selectivity for cancer cells over normal human foreskin fibroblasts, making them more promising candidates for further development.[9]

Caption: Structure-Activity Relationship (SAR) for anticancer hydrazones.

Quantitative Anticancer Data

The table below presents the cytotoxic effects of selected compounds on A549 human lung adenocarcinoma cells, demonstrating the structure-dependent activity.

| Compound | Description | % Viability of A549 Cells (100 µM, 24h) | Reference |

| 18 | N-(2,5-dimethyl-1H-pyrrol-1-yl) derivative | ~25% | [7][11] |

| 19 | Bis-hydrazone with benzylidene moieties | ~20% | [7][11] |

| 20 | Bis-hydrazone with thien-2-yl moieties | ~15% | [7][11] |

| 21 | Bis-hydrazone with 5-nitrothien-2-yl moieties | ~10% | [7][11][12] |

| Cisplatin | Control Drug | ~25% | [7][13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a cornerstone of in vitro cytotoxicity screening.

-

Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a standard anticancer drug (e.g., cisplatin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 3: Central Nervous System (CNS) Activity

Derivatives of the 5-oxopyrrolidine core have also been investigated for their effects on the central nervous system, demonstrating potential as anticonvulsant, analgesic, and nootropic ("smart drug") agents.[4][14] This activity is not surprising, given that the well-known nootropic drug piracetam is a related 2-oxopyrrolidinone derivative.[15]

Anticonvulsant and Analgesic Properties

-